A Senior Application Scientist's Technical Guide to 5-Chloro-2-fluorophenylacetonitrile
A Senior Application Scientist's Technical Guide to 5-Chloro-2-fluorophenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 5-Chloro-2-fluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical and materials science sectors. We will explore its fundamental chemical identity, including its definitive CAS number, physicochemical properties, and spectral characteristics. This guide presents a detailed, mechanistically-driven synthesis protocol, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield. Furthermore, we delve into the compound's significant applications as a structural motif in medicinal chemistry, its analytical characterization, and critical safety and handling protocols. This paper is structured to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to support advanced research and development endeavors.
Chemical Identity and Physicochemical Properties
5-Chloro-2-fluorophenylacetonitrile is a halogenated aromatic nitrile. The precise arrangement of the chloro, fluoro, and acetonitrile groups on the benzene ring imparts specific reactivity and properties that make it a valuable precursor in organic synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 75279-54-8 [1][2][3][4][5]. This number is crucial for unambiguous identification in literature, patents, and regulatory documents.
Table 1: Core Identifiers and Properties
| Parameter | Value | Source(s) |
| CAS Number | 75279-54-8 | [1][2][4] |
| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)acetonitrile | [2][3] |
| Synonyms | 5-Chloro-2-fluorobenzyl cyanide | [2][3][6] |
| Molecular Formula | C₈H₅ClFN | [1][2][5] |
| Molecular Weight | 169.58 - 169.60 g/mol | [1][2][5] |
| Appearance | Off-white crystalline solid | [2][3] |
| Boiling Point | 253 °C at 760 mmHg | [2][3] |
| Density | 1.286 g/cm³ | [2][3] |
| Flash Point | 106.8 °C | [2][3] |
| Purity (Typical) | >98% | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted phenylacetonitriles is a well-established area of organic chemistry. While multiple routes can be envisioned, a common and reliable method proceeds from the corresponding substituted benzyl halide via nucleophilic substitution with a cyanide salt. A representative, industrially relevant approach starts from 5-chloro-2-fluorobenzaldehyde.
Two-Step Synthesis from Aldehyde
This process involves an initial reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and finally, cyanation. This multi-step, one-pot adaptation is favored for its operational simplicity and avoidance of isolating potentially hazardous intermediates.[7]
Step 1: Reduction of 5-Chloro-2-fluorobenzaldehyde. The aldehyde is reduced to 5-chloro-2-fluorobenzyl alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is often preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for its compatibility with a wider range of functional groups and safer handling in aqueous or alcoholic media.
Step 2: Halogenation and Cyanation. The in situ generated alcohol is then converted to a more reactive benzyl halide (e.g., benzyl chloride) using a reagent like thionyl chloride (SOCl₂). This is a critical step, as the benzyl halide is an excellent electrophile. The subsequent introduction of sodium cyanide (NaCN) or potassium cyanide (KCN) results in an Sₙ2 reaction, where the cyanide anion displaces the halide, forming the target nitrile. The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble benzyl halide.[7][8]
Detailed Experimental Protocol (Illustrative)
-
Reduction: To a stirred solution of 5-chloro-2-fluorobenzaldehyde in a suitable solvent (e.g., toluene/water), a phase-transfer catalyst is added.[7] Sodium borohydride is then added portion-wise, maintaining the temperature below 30°C to control the exothermic reaction.[7] The reaction is monitored until completion (e.g., by TLC or GC).
-
Chlorination: The organic phase containing the benzyl alcohol is separated. Thionyl chloride is added dropwise at a controlled temperature (e.g., 40-50°C). The reaction produces gaseous HCl and SO₂, necessitating an efficient fume hood and scrubber.[7]
-
Cyanation: The resulting solution of 5-chloro-2-fluorobenzyl chloride is added to a vigorously stirred aqueous solution of sodium cyanide and the phase-transfer catalyst. The reaction is heated (e.g., 90°C) for several hours to drive the substitution to completion.[7]
-
Work-up and Purification: After cooling, the organic layer is separated, washed with water to remove inorganic salts, dried over an anhydrous agent like magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity 5-Chloro-2-fluorophenylacetonitrile.[7]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for 5-Chloro-2-fluorophenylacetonitrile.
Applications in Medicinal Chemistry and Materials Science
The true value of 5-Chloro-2-fluorophenylacetonitrile lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in constructing heterocyclic rings. The chloro and fluoro substituents profoundly influence the electronic properties and lipophilicity of derivative molecules, which are critical parameters in drug design.[9][10][11]
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are prevalent in pharmaceuticals.[9][10] The specific substitution pattern of 5-Chloro-2-fluorophenylacetonitrile makes it a precursor for various active pharmaceutical ingredients (APIs). For example, related fluorinated benzonitriles are used to prepare kinase inhibitors and aryl ether inhibitors for antimicrobial applications.[12]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound are used in the synthesis of modern pesticides and herbicides.
-
Materials Science: The polarity and rigid structure of nitrile-containing aromatics make them useful in the synthesis of liquid crystals and other advanced organic materials.[7]
Role as a Chemical Intermediate
The diagram below illustrates the central role of 5-Chloro-2-fluorophenylacetonitrile as a scaffold from which more complex, biologically active molecules can be built.
Caption: Key synthetic pathways from 5-Chloro-2-fluorophenylacetonitrile.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the benzylic methylene (-CH₂-) protons. The chemical shifts and coupling patterns will be influenced by the adjacent electron-withdrawing F and Cl atoms.
-
¹³C NMR: Will display distinct signals for each of the 8 carbon atoms in the molecule.
-
¹⁹F NMR: Will show a singlet (or a doublet if coupled to a nearby proton) characteristic of the aryl fluoride.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl/³⁷Cl isotope ratio).
-
Gas Chromatography (GC): Used to determine the purity of the final product, often showing >98% for commercially available or well-purified samples.[1]
Safety, Handling, and Storage
5-Chloro-2-fluorophenylacetonitrile is a hazardous chemical and must be handled with appropriate precautions.[13]
Table 2: Hazard and Safety Information
| Category | Description | Source(s) |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [13][14] |
| Signal Word | Danger | [14][15] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood. Respiratory protection may be required for handling larger quantities. | [15][16] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure. | [13][15] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. | [6][13][15] |
| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only non-sparking tools and take precautionary measures against static discharge. | [15] |
Researchers must consult the full, up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.[13][15]
Conclusion
5-Chloro-2-fluorophenylacetonitrile, identified by CAS number 75279-54-8, is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring careful handling of hazardous reagents, is based on robust and scalable chemical principles. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for any scientist looking to leverage its potential in creating novel and impactful molecules.
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